

Spectroscopic and Mechanistic Analysis of *tert*-Butyl Tosylate: A Technical Guide

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Compound of Interest

Compound Name: *tert*-Butyl Tosylate

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This technical guide provides a comprehensive overview of ***tert*-Butyl Tosylate** (*tert*-butyl 4-methylbenzenesulfonate), a key intermediate in organic synthesis. Due to the limited availability of specific, publicly accessible experimental spectroscopic data for this compound, this guide focuses on the general characteristics, a representative synthetic protocol, and the mechanistic pathways it undergoes.

Spectroscopic Data Summary

While specific experimental spectra for ***tert*-butyl tosylate** are not readily available in public databases, the expected NMR and IR signals can be predicted based on its structure.

Table 1: Predicted ¹H NMR Signals for ***tert*-Butyl Tosylate**

Protons	Chemical Shift (δ, ppm)	Multiplicity	Integration
<i>tert</i> -Butyl (9H)	~ 1.3	Singlet	9H
Aromatic CH ₃ (3H)	~ 2.4	Singlet	3H
Aromatic (4H)	~ 7.3 - 7.8	Multiplet (AA'BB' system)	4H

Table 2: Predicted ^{13}C NMR Signals for **tert-Butyl Tosylate**

Carbon	Chemical Shift (δ , ppm)
tert-Butyl $(\text{CH}_3)_3$	~ 28
tert-Butyl C	~ 82
Aromatic CH_3	~ 21
Aromatic CH	~ 127 - 130
Aromatic C-S	~ 134
Aromatic C- CH_3	~ 145

Table 3: Predicted Key IR Absorption Bands for **tert-Butyl Tosylate**

Functional Group	Wavenumber (cm^{-1})	Description
S=O	~ 1350 & ~ 1175	Asymmetric and symmetric stretching
C-O	~ 1190	Stretching
Aromatic C-H	~ 3100 - 3000	Stretching
Aliphatic C-H	~ 2980 - 2850	Stretching
Aromatic C=C	~ 1600 & ~ 1495	Stretching

Table 4: Predicted Mass Spectrometry Fragments for **tert-Butyl Tosylate**

m/z	Fragment
228	$[M]^+$ (Molecular Ion)
172	$[M - C_4H_8]^+$
155	$[CH_3C_6H_4SO_2]^+$
91	$[C_7H_7]^+$ (Tropylium ion)
57	$[C_4H_9]^+$ (tert-butyl cation)

Experimental Protocols

Synthesis of tert-Butyl Tosylate

The following is a general, representative protocol for the synthesis of a tosylate from a tertiary alcohol, adapted for **tert-butyl tosylate**.

Materials:

- tert-Butanol
- p-Toluenesulfonyl chloride (TsCl)
- Pyridine (or triethylamine)
- Dichloromethane (DCM)
- Saturated aqueous sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate ($MgSO_4$)

Procedure:

- In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve tert-butanol (1.0 eq.) in anhydrous dichloromethane (DCM).

- Cool the solution to 0 °C in an ice bath.
- Add pyridine (1.5 eq.) to the cooled solution with stirring.
- Slowly add p-toluenesulfonyl chloride (1.2 eq.) portion-wise, maintaining the temperature at 0 °C.
- Allow the reaction mixture to stir at 0 °C and monitor the progress by Thin Layer Chromatography (TLC).
- Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
- Separate the organic layer and extract the aqueous layer with DCM.
- Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).
- Filter the drying agent and concentrate the organic phase under reduced pressure to yield the crude **tert-butyl tosylate**.
- Purify the crude product by a suitable method, such as column chromatography on silica gel, if necessary.

NMR Sample Preparation (General Protocol)

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for the structural elucidation of organic molecules.^[1]

Materials:

- Purified **tert-butyl tosylate** (5-10 mg)
- Deuterated solvent (e.g., CDCl₃, 0.5-0.7 mL)
- NMR tube
- Pipette

- Filter

Procedure:

- Dissolve 5-10 mg of the purified **tert-butyl tosylate** in 0.5-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl_3) in a small vial.
- Filter the solution through a small plug of cotton or glass wool in a pipette directly into a clean, dry NMR tube.
- Ensure the height of the solution in the NMR tube is sufficient for the instrument's detector (typically 4-5 cm).
- Cap the NMR tube and carefully place it in the NMR spectrometer for analysis.

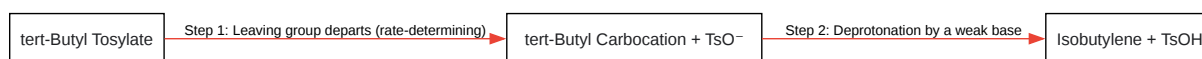
Signaling Pathways and Reaction Mechanisms

The primary reaction pathway for **tert-butyl tosylate** is E1 elimination, owing to the stability of the tertiary carbocation intermediate that is formed. It can also undergo $\text{S}_{\text{N}}1$ substitution in the presence of a non-basic nucleophile.



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Caption: Experimental workflow for the synthesis of **tert-butyl tosylate**.



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Caption: E1 elimination mechanism of **tert-butyl tosylate**.

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References

- 1. rsc.org [rsc.org]
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